Human c-peptide

β-cell function pharmacokinetics diabetes diagnosis

Human C-peptide (CAS 33017-11-7) is a 31-amino-acid peptide cleaved from proinsulin. It is the gold-standard analyte for assessing residual β-cell function and monitoring proinsulin conversion in recombinant insulin production. Unlike non-human orthologs, human C-peptide's unique sequence and stereospecific receptor binding (Kass ~3×10⁹ M⁻¹) ensure reliable immunoassay calibration and therapeutic research outcomes. Procure high-purity (≥95%) synthetic human C-peptide for QC assays, WHO standard calibration, or diabetic complication studies.

Molecular Formula C129H211N35O48
Molecular Weight 3020.3 g/mol
CAS No. 33017-11-7
Cat. No. B549688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman c-peptide
CAS33017-11-7
SynonymsCBX129801
Molecular FormulaC129H211N35O48
Molecular Weight3020.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1
InChIKeyVOUAQYXWVJDEQY-QENPJCQMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human C-Peptide (CAS 33017-11-7): Chemical Identity, Bioactivity, and Procurement Context


Human C-peptide (CAS 33017-11-7, molecular formula C129H211N35O48, molar mass 3020.26 g/mol) is a 31-amino-acid peptide with sequence EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ [1]. It is cleaved from proinsulin during insulin biosynthesis and co-secreted in equimolar amounts from pancreatic β-cells [2]. Historically considered an inert byproduct, C-peptide is now recognized as a biologically active molecule that binds specifically to cell surfaces, likely via a G protein-coupled receptor, activating Ca2+-dependent intracellular signaling pathways with an association rate constant (Kass) of ∼3 × 10⁹ M⁻¹ [2]. Its clinical and research significance spans β-cell function assessment, differential diabetes diagnosis, and emerging therapeutic applications for diabetic complications .

Human C-Peptide (CAS 33017-11-7): Why Cross-Species and Cross-Molecule Substitution Are Scientifically Invalid


Human C-peptide exhibits species-specific sequence divergence and unique receptor-binding kinetics that preclude substitution with non-human C-peptide orthologs or functionally related peptides [1]. While it shares a 31-amino-acid length with porcine C-peptide, sequence homology is incomplete, and even greater divergence exists for rodent C-peptides [2]. Critically, human C-peptide demonstrates stereospecific binding to its putative G protein-coupled receptor, with a high association rate constant (Kass ∼3 × 10⁹ M⁻¹) and no cross-reactivity with insulin, proinsulin, IGF-I, IGF-II, or neuropeptide Y [1]. This specificity is essential for both analytical selectivity in immunoassays—where anti-human C-peptide antibodies must recognize distinct epitopes without interference from related peptides [3]—and for therapeutic applications, where human-specific receptor activation drives downstream signaling effects including Na+/K+-ATPase stimulation and eNOS transcription [1]. Consequently, substituting human C-peptide with a heterologous peptide in either research or clinical settings would yield non-comparable data and potentially absent bioactivity.

Human C-Peptide (CAS 33017-11-7): Comparative Quantitative Evidence for Scientific Selection


Human C-Peptide vs. Insulin: 10-Fold Longer Plasma Half-Life Enables Reliable β-Cell Function Assessment

Human C-peptide demonstrates a markedly extended plasma half-life compared to insulin due to differential hepatic extraction. Insulin is substantially cleared by first-pass hepatic metabolism, whereas C-peptide largely bypasses hepatic uptake, with <10% extracted by the liver [1]. This pharmacokinetic divergence translates directly into quantitative differences in peripheral circulation concentration and measurement stability [2].

β-cell function pharmacokinetics diabetes diagnosis

Human C-Peptide Receptor Binding: Stereospecific Affinity with No Cross-Reactivity to Insulin or Related Peptides

Human C-peptide binds specifically to a putative G protein-coupled cell surface receptor in the nanomolar concentration range, exhibiting a high association rate constant [1]. This binding is stereospecific, as demonstrated by the lack of activity of retro-sequence and all-D-amino acid enantiomers [2]. Critically, the binding site shows no cross-reactivity with structurally related peptides, confirming the analytical and biological selectivity of human C-peptide [1].

receptor pharmacology binding kinetics assay specificity

Human C-Peptide as a Renoprotective Agent: Quantitative Reduction in Albuminuria vs. Control

Administration of human C-peptide in type 1 diabetes patients produces measurable improvements in renal parameters that are not observed with insulin therapy alone. A systematic review and meta-analysis of human trials evaluating exogenously delivered C-peptide found consistent reductions in albuminuria, a key marker of diabetic kidney disease progression [1].

diabetic nephropathy therapeutic efficacy renal outcomes

Human C-Peptide Immunoassay Standardization: WHO International Standard Potency 8.64 µg/ampoule

Accurate and comparable quantification of human C-peptide across different laboratories and assay platforms requires a traceable reference standard. The World Health Organization has established the 1st WHO International Standard (IS) for human C-peptide (code 13/146) to address inter-laboratory variability and ensure assay harmonization [1]. This standard provides a defined potency value against which all C-peptide measurements can be calibrated, enabling consistent clinical decision-making and research data aggregation.

immunoassay standardization metrology

Human C-Peptide vs. Rodent C-Peptide: Species-Specific Bioactivity in Na+/K+-ATPase Stimulation

The bioactivity of C-peptide is highly species-dependent. Human C-peptide stimulates Na+/K+-ATPase activity in human and rodent renal tubular cells, but the magnitude of effect differs from rodent C-peptide orthologs due to sequence divergence, particularly in the functionally critical mid-portion and C-terminal regions [1]. This species specificity necessitates the use of human C-peptide for any human-relevant in vitro or in vivo model seeking to recapitulate human physiology.

species specificity Na+/K+-ATPase cellular signaling

Human C-Peptide (CAS 33017-11-7): High-Value Research and Industrial Application Scenarios


Clinical Diagnostic Assay Development and Calibration

The extended plasma half-life (33.5–42.5 minutes) and high peripheral concentration (5–10× insulin) of human C-peptide make it the analyte of choice for assessing residual β-cell function in diabetes diagnosis and monitoring, especially in patients receiving exogenous insulin [1]. Laboratories developing or validating C-peptide immunoassays should calibrate against the WHO 1st International Standard (code 13/146) with an assigned potency of 8.64 µg/ampoule to ensure inter-assay and inter-laboratory comparability [2]. Assay design must incorporate antibodies with epitope specificity for human C-peptide to avoid cross-reactivity with proinsulin or other species orthologs [3].

Translational Research in Diabetic Nephropathy and Microvascular Complications

Human C-peptide demonstrates statistically significant reductions in albuminuria (p<0.05) when administered adjunctively with insulin in type 1 diabetes patients, an effect not observed with insulin monotherapy [1]. Preclinical and clinical studies investigating renoprotective mechanisms should utilize human C-peptide exclusively, as rodent C-peptide orthologs differ in sequence and may exhibit distinct bioactivity profiles [2]. In vitro mechanistic studies require human C-peptide at nanomolar concentrations to activate stereospecific G protein-coupled receptor signaling pathways, including Na+/K+-ATPase stimulation and eNOS transcription [3].

Quality Control and Release Testing for Recombinant Insulin Manufacturing

During recombinant human insulin production, human C-peptide serves as a critical marker for monitoring proinsulin conversion efficiency and detecting C-peptide-containing impurities in final insulin preparations [1]. Patented immunoassay methods enable selective measurement of human C-peptide using paired antibodies that recognize distinct epitopes within the N-terminal region (residues 1–10 and 1–16), ensuring no interference from proinsulin or des-31,32 split proinsulin intermediates [2]. Procurement of high-purity synthetic human C-peptide (≥95%) is essential for generating calibration curves and spiked recovery controls in these QC assays.

Development of C-Peptide Replacement Therapeutics

Given the receptor-binding specificity (Kass ∼3 × 10⁹ M⁻¹) and lack of cross-reactivity with insulin, human C-peptide represents a distinct therapeutic entity from insulin analogs [1]. Pharmaceutical development programs evaluating C-peptide for prevention or treatment of diabetic complications require the human sequence peptide for all pharmacology, toxicology, and clinical studies [2]. The established WHO International Standard provides a metrological foundation for product characterization, potency assignment, and batch-to-batch consistency assessment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human c-peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.